3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Lipophilicity Drug-likeness ADMET prediction

Sourcing this specific N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide chemotype is critical for intact pharmacophore studies. With a chiral THF substituent, a 3-Cl phenyl ring for cross-coupling, and an XLogP3 of 1.6, it is a differentiated scaffold for RORγ inverse agonism exploration. Its favorable drug-likeness (TPSA 56.2 Ų) and single-point modification handle minimize assay interference risks, making it a superior building block for focused SAR libraries.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.74
CAS No. 1797894-93-9
Cat. No. B2593868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
CAS1797894-93-9
Molecular FormulaC14H14ClN3O2
Molecular Weight291.74
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H14ClN3O2/c15-11-3-1-2-10(6-11)14(19)17-12-7-16-18(8-12)13-4-5-20-9-13/h1-3,6-8,13H,4-5,9H2,(H,17,19)
InChIKeyGJLNRVUKKLLPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797894-93-9): Procurement-Relevant Identity and Physicochemical Profile


3-Chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797894-93-9, synonym: 3-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide) is a synthetic small-molecule benzamide derivative with molecular formula C₁₄H₁₄ClN₃O₂ and a molecular weight of 291.73 g/mol [1]. It features a 3-chlorophenyl ring linked via an amide bond to a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine scaffold, and is catalogued as PubChem CID 71810086 [1]. The compound is primarily supplied as a research chemical or screening compound by chemical vendors, with its PubChem entry originating from an Enamine deposition [2]. It is a member of the broader N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide chemotype, which has been explored in medicinal chemistry for kinase inhibition and nuclear receptor modulation applications [3].

Why In-Class Benzamide-Pyrazole Analogs Cannot Substitute for 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide


Within the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide series, even single-atom substitutions on the benzamide phenyl ring or alterations to the heterocyclic N-substituent produce compounds with markedly different physicochemical profiles [1]. Replacing the 3-chloro substituent with a methyl group (e.g., 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide) alters the computed XLogP3 from approximately 1.6 to ~1.9–2.1 (estimated), while substitution with a tetrazole moiety (CAS 1797144-63-8) increases molecular weight by ~33 Da and adds multiple hydrogen bond acceptors, fundamentally changing the compound's drug-likeness and pharmacokinetic prediction profile [1][2]. The tetrahydrofuran-3-yl substituent on the pyrazole ring itself introduces a chiral center (one undefined stereocenter per PubChem), meaning that regioisomeric or stereoisomeric variants—even if chemically similar—may exhibit different target engagement and cannot be assumed interchangeable in any biological assay [1]. These structural distinctions are critical for researchers performing SAR studies, screening campaigns, or chemical biology experiments where specific pharmacophoric features (e.g., the electron-withdrawing chloro substituent at the meta position) are required.

Quantitative Differentiation Evidence for 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide vs. Closest Structural Analogs


Computational Lipophilicity and Permeability Differentiation: 3-Chloro vs. 3-Methyl vs. 3-Tetrazolyl Analogs

The 3-chloro substituent confers a computed XLogP3 of 1.6, representing a balanced lipophilicity within the optimal drug-like range (1–3). By comparison, a 3-methyl analog (estimated XLogP3 ~1.9) would exhibit increased lipophilicity and potentially different membrane permeability, while a 3-tetrazolyl analog (CAS 1797144-63-8, MW 325.33, C₁₅H₁₅N₇O₂) adds significant polarity (multiple additional nitrogen atoms) and likely reduces XLogP3 below 1.0. This positions the target compound as having the lipophilicity profile closest to the CNS-drug-like sweet spot among this series [1][2].

Lipophilicity Drug-likeness ADMET prediction Permeability

Chiral Center as a Key Differentiator: Tetrahydrofuran-3-yl Pyrazole vs. Achiral N-Substituted Analogs

The tetrahydrofuran-3-yl substituent on the pyrazole ring introduces a stereogenic center (one undefined atom stereocenter per PubChem) that is absent in analogs bearing achiral N-substituents such as N-methyl, N-isopropyl (e.g., 3-chloro-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide), or N-phenyl pyrazole derivatives [1]. This stereocenter creates the possibility of enantiomer-specific biological activity—a dimension of SAR that is completely inaccessible with achiral analogs. For chiral resolution studies, enantioselective synthesis, or experiments requiring stereochemically defined probes, this compound presents a fundamentally different experimental variable compared to its achiral counterparts [1].

Chirality Stereochemistry Conformational constraint Enantiomeric differentiation

Drug-Likeness and Oral Bioavailability Prediction: Lipinski and Veber Rule Compliance

The target compound satisfies all Lipinski Rule of Five criteria (MW < 500 Da, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10) and Veber rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), predicting acceptable oral bioavailability [1]. In contrast, the structurally related N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide (CAS 1797144-63-8, MW 325.33) has a higher molecular weight and additional hydrogen bond acceptors (N atoms in tetrazole), which may push it closer to the upper bounds of drug-likeness parameters, while the larger N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrolidin-1-ylsulfonylbenzamide (CAS 1797872-86-6) with a sulfonamide group exceeds MW 350 and higher TPSA, placing it further from optimal drug-like space [2]. This positions the target compound as a more favorable starting point for lead optimization programs focused on oral bioavailability [1].

Drug-likeness Lipinski Rule of Five Veber rules Oral bioavailability prediction

Positional Isomer Differentiation: 3-Chloro vs. 2-Chloro Benzamide Regioisomers

The 3-chloro (meta) substitution on the benzamide ring creates a distinct electronic distribution compared to the 2-chloro (ortho) regioisomer, 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide . Meta-substitution places the electron-withdrawing chlorine at a position where its inductive effect influences the amide carbonyl electronics without steric interference with the amide bond conformation. Ortho-substitution, by contrast, can introduce steric hindrance that may alter the amide's dihedral angle and hydrogen-bonding capacity . This regioisomeric difference is critical for SAR studies where precise spatial arrangement of pharmacophoric features determines target binding.

Regioisomerism Electronic effects SAR Positional isomer differentiation

Class-Level RORγ Inverse Agonist Activity Context for Pyrazole-Containing Benzamides

The pyrazole-containing benzamide chemotype has been validated as a scaffold for potent RORγ inverse agonism, with optimized analogs (e.g., compound 4j, co-crystallized with RORγ, PDB: 4ZOM) demonstrating nanomolar potency in biochemical assays and cellular activity in TH17 cell differentiation models [1]. While the target compound 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has not been directly tested in published RORγ assays, its core scaffold (benzamide linked to N-substituted 4-aminopyrazole) matches the pharmacophore described by Wang et al. (2015), where the benzamide carbonyl acts as a key hydrogen bond acceptor and the pyrazole N-substituent occupies a lipophilic pocket within the RORγ ligand-binding domain [1]. The tetrahydrofuran-3-yl group in the target compound introduces conformational constraint absent in simpler alkyl-substituted analogs, which may contribute to entropic benefits upon target binding [2].

RORgamma Inverse agonist Nuclear receptor Autoimmune disease TH17

Building Block Utility: Synthetic Tractability and Derivatization Potential

The compound's structure—a benzamide formed via amide coupling between 3-chlorobenzoyl chloride (or 3-chlorobenzoic acid) and 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine—makes it amenable to further derivatization at multiple positions: the chloro substituent can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the pyrazole C-H positions are amenable to electrophilic substitution or directed metalation, and the tetrahydrofuran ring can undergo ring-opening or functionalization chemistry [1]. In contrast, analogs bearing tetrazole (CAS 1797144-63-8) or sulfonamide (CAS 1797872-86-6) substituents introduce additional reactive functional groups that may complicate synthetic manipulation or lead to undesired side reactions . The target compound's relative synthetic simplicity (fewer heteroatoms, lower molecular complexity) makes it a more versatile building block for library synthesis.

Building block Chemical synthesis Derivatization SAR exploration Amide coupling

Recommended Application Scenarios for 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: RORγ and Nuclear Receptor SAR Exploration

The pyrazole-containing benzamide scaffold has been validated as a pharmacophore for RORγ inverse agonism, as demonstrated by Wang et al. (2015) with co-crystallized ligand 4j (PDB: 4ZOM) [2]. 3-Chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide matches this pharmacophore while introducing a chiral tetrahydrofuran-3-yl N-substituent that is absent from the reference compounds. This provides an opportunity for SAR exploration around the pyrazole N-substituent pocket, with the chiral center offering a stereochemical dimension for target engagement optimization. Researchers studying RORγ, related nuclear receptors (RORα, RORβ), or TH17-mediated autoimmune and inflammatory diseases may find this compound a useful starting point for hit-to-lead chemistry [2]. Users should note that no direct activity data against RORγ are available for this specific compound, and experimental validation is required.

Chemical Biology: Chiral Probe Development for Target Engagement Studies

With its undefined chiral center at the tetrahydrofuran-3-yl position, this compound can serve as a racemic probe for initial target engagement screening, with the option to pursue enantiomeric resolution for more advanced studies [2]. The 3-chloro substituent provides a convenient handle for further functionalization (e.g., biotinylation, fluorophore conjugation) via palladium-catalyzed cross-coupling, while the amide NH can serve as a hydrogen bond donor in target binding interactions [2]. In cellular thermal shift assays (CETSA) or photoaffinity labeling experiments, the chloro substituent also provides a distinct isotopic pattern (³⁵Cl/³⁷Cl) detectable by mass spectrometry, facilitating target identification workflows [3].

Screening Library Diversification: Building Block for Parallel Synthesis

As a versatile building block with a single reactive aryl chloride handle, this compound can be used as a core scaffold for parallel library synthesis via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [2]. Its favorable drug-likeness parameters (XLogP3 = 1.6, TPSA = 56.2 Ų, MW = 291.73) place library members derived from it within lead-like chemical space, increasing the probability of identifying hits with acceptable pharmacokinetic profiles [2]. Compared to analogs with tetrazole or sulfonamide substituents, the simpler functional group profile reduces the risk of assay interference (e.g., metal chelation by tetrazoles) in biochemical or cell-based high-throughput screening campaigns [3].

Agrochemical Discovery: Pyrazole-Amide Scaffold for Fungicidal or Insecticidal Screening

Pyrazole-amide and benzamide derivatives have established precedent in agrochemical discovery, with multiple commercial fungicides and insecticides featuring related cores [2]. The 3-chloro substitution pattern on the benzamide ring is found in several agrochemical active ingredients (e.g., chlorantraniliprole class), where the chlorine contributes to both target binding and metabolic stability [3]. This compound's combination of a pyrazole-amide linker with a tetrahydrofuran N-substituent creates a novel chemotype for agrochemical screening libraries targeting fungal CYP51, succinate dehydrogenase (SDH), or insect ryanodine receptors, where the scaffold is distinct from existing commercial chemistries and may offer differentiated resistance profiles [2].

Quote Request

Request a Quote for 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.